![molecular formula C13H13N3O B597564 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile CAS No. 1272755-93-7](/img/structure/B597564.png)
2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile
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Overview
Description
“2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile” (CAS# 1272755-93-7) is a research chemical . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Molecular Structure Analysis
The molecular weight of this compound is 227.26 and its molecular formula is C13H13N3O . The IUPAC name is 2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile .Physical And Chemical Properties Analysis
This compound has a complexity of 379 and a topological polar surface area of 64.9 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is canonicalized .Scientific Research Applications
Organic Synthesis and Chemical Applications
A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, illustrates the broader category of research focused on developing efficient synthetic pathways for complex organic compounds. This research highlights the importance of finding cost-effective and environmentally friendly synthesis methods for pharmaceutical intermediates, which could be relevant for synthesizing compounds like "2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile" (Qiu et al., 2009).
Environmental Impact of Chemical Compounds
Research on the environmental occurrence, fate, and transformation of benzodiazepines in water treatment sheds light on the persistence and removal challenges of pharmaceutical compounds in the environment. This work underscores the need for understanding the environmental behavior of synthetic chemicals, including potential degradation products of complex molecules such as "2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile" (Kosjek et al., 2012).
Antiepileptic Drugs and Receptor Antagonism
The review of Perampanel, a selective, non-competitive AMPA receptor antagonist used for the treatment of partial-onset seizures, offers insights into drug development targeting specific neurotransmitter systems. This research could provide a framework for studying the potential biological activities of "2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile" in the nervous system (Rektor, 2013).
Mechanism of Action
properties
IUPAC Name |
2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-8-9-4-1-2-5-10(9)11-12(17)16-13(15-11)6-3-7-13/h1-2,4-5,11,15H,3,6-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUXXSXUSAHYAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile | |
CAS RN |
1272755-93-7 |
Source
|
Record name | Benzonitrile, 2-(6-oxo-5,8-diazaspiro[3.4]oct-7-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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